6-(4-Chlorophenyl)-1,2,4-triazin-3-amine 4-oxide
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Overview
Description
3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with cyanogen bromide to yield the desired triazine compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZINE: Lacks the olate group, leading to different chemical properties and reactivity.
6-(4-CHLOROPHENYL)-1,2,4-TRIAZINE-3-THIONE: Contains a thione group instead of an amino group, resulting in different biological activities.
Uniqueness
3-AMINO-6-(4-CHLOROPHENYL)-1,2,4-TRIAZIN-4-IUM-4-OLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H7ClN4O |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-4-hydroxy-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C9H7ClN4O/c10-7-3-1-6(2-4-7)8-5-14(15)9(11)13-12-8/h1-5,11,15H |
InChI Key |
AWPGQWGPZYTJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=N)N=N2)O)Cl |
Origin of Product |
United States |
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